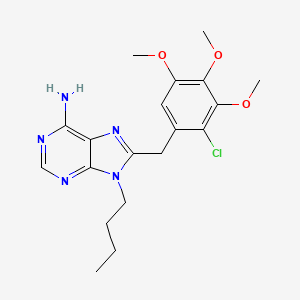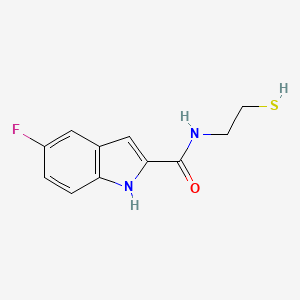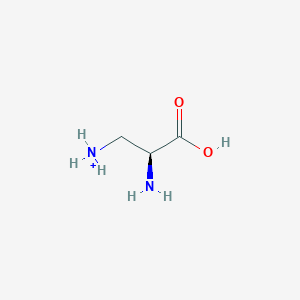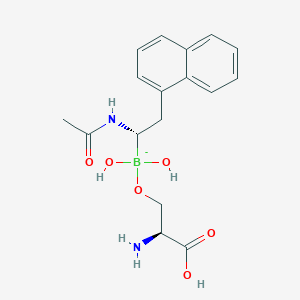![molecular formula C14H20N2O3S2 B10759992 N-[Tosyl-D-prolinyl]amino-ethanethiol](/img/structure/B10759992.png)
N-[Tosyl-D-prolinyl]amino-ethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. These compounds are characterized by the presence of a sulfonamide moiety that is N,N-disubstituted. The chemical formula of N-[Tosyl-D-Prolinyl]Amino-Ethanethiol is C14H20N2O3S2, and it has a molecular weight of 328.45 g/mol
Preparation Methods
The synthesis of N-[Tosyl-D-Prolinyl]Amino-Ethanethiol typically involves the reaction of tosyl chloride with D-proline to form N-tosyl-D-proline. This intermediate is then reacted with aminoethanethiol to yield the final product . The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the sulfonamide bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-[Tosyl-D-Prolinyl]Amino-Ethanethiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while reduction can yield the corresponding amine.
Scientific Research Applications
N-[Tosyl-D-Prolinyl]Amino-Ethanethiol has been extensively studied for its applications in scientific research. In chemistry, it is used as a ligand in the synthesis of metal complexes . In biology, it has been investigated for its potential as an inhibitor of thymidylate synthase, an enzyme involved in DNA synthesis . This makes it a promising candidate for the development of anticancer and antimicrobial agents. In medicine, it has been explored for its potential therapeutic applications in the treatment of infectious diseases . Additionally, it has industrial applications in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of N-[Tosyl-D-Prolinyl]Amino-Ethanethiol involves its interaction with specific molecular targets, such as thymidylate synthase . By binding to this enzyme, it inhibits its activity, thereby disrupting DNA synthesis and cell proliferation. This mechanism is particularly relevant in the context of cancer and infectious diseases, where rapid cell division is a hallmark . The compound’s ability to form covalent bonds with cysteine residues in proteins also contributes to its inhibitory effects .
Comparison with Similar Compounds
N-[Tosyl-D-Prolinyl]Amino-Ethanethiol is similar to other p-toluenesulfonamide derivatives, such as tosyl-D-proline and sulfadoxine . its unique structure, which includes both a proline moiety and a thiol group, distinguishes it from these compounds . This unique combination of functional groups contributes to its specific binding properties and inhibitory effects on thymidylate synthase . Other similar compounds include various N,N-disubstituted p-toluenesulfonamides, which share the sulfonamide moiety but differ in their substituents .
Properties
Molecular Formula |
C14H20N2O3S2 |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
(2R)-1-(4-methylphenyl)sulfonyl-N-(2-sulfanylethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H20N2O3S2/c1-11-4-6-12(7-5-11)21(18,19)16-9-2-3-13(16)14(17)15-8-10-20/h4-7,13,20H,2-3,8-10H2,1H3,(H,15,17)/t13-/m1/s1 |
InChI Key |
NWUYDTGYTUQMDG-CYBMUJFWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)NCCS |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Pyridin-4-YL-2,4-dihydro-indeno[1,2-.C.]pyrazole](/img/structure/B10759924.png)

![{3-[(3-Hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl)-amino]-2-methyl-propyl}-phosphonic acid](/img/structure/B10759931.png)


![1-[(3R,4S)-1-(2,3-dichlorophenyl)-4-hydroxypentan-3-yl]-1H-imidazole-4-carboxamide](/img/structure/B10759949.png)




![1-Methyl-3-oxo-1,3-dihydro-benzo[c]isothiazole-5-sulfonic acid amide](/img/structure/B10759974.png)
![5-[1-(Acetylamino)-3-methylbutyl]-2,5-anhydro-3,4-dideoxy-4-(methoxycarbonyl)pentonic acid](/img/structure/B10759977.png)
